molecular formula C29H25N5S B14954448 (2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile

Cat. No.: B14954448
M. Wt: 475.6 g/mol
InChI Key: DSNBWTOCRQOTTB-PYCFMQQDSA-N
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Description

The compound “(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(BUTYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE” is a complex organic molecule that features a benzodiazole ring, a pyrazole ring, and a butylsulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodiazole and pyrazole rings, followed by their coupling with the butylsulfanyl phenyl group. Typical reaction conditions might include:

    Formation of Benzodiazole Ring: This could involve the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Formation of Pyrazole Ring: This might be achieved through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final steps would involve coupling the benzodiazole and pyrazole rings with the butylsulfanyl phenyl group under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules.

Biology

Medicine

Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE
  • **(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE

Uniqueness

The presence of the butylsulfanyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C29H25N5S

Molecular Weight

475.6 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C29H25N5S/c1-2-3-17-35-25-15-13-21(14-16-25)28-23(20-34(33-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)32-29/h4-16,18,20H,2-3,17H2,1H3,(H,31,32)/b22-18-

InChI Key

DSNBWTOCRQOTTB-PYCFMQQDSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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